molecular formula C16H22N6O2 B2961613 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014031-89-0

8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2961613
CAS No.: 1014031-89-0
M. Wt: 330.392
InChI Key: NHDCQEMWVFLPPH-UHFFFAOYSA-N
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Description

8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring attached to a purine scaffold, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a strong base like potassium tert-butoxide . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h9H,5-8H2,1-4H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDCQEMWVFLPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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